(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that features a benzimidazole moiety, a chromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Synthesis of the Chromene Core: The chromene structure can be synthesized via the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.
Coupling Reactions: The benzimidazole and chromene intermediates are then coupled using a suitable linker, often involving amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The benzimidazole moiety is known for its pharmacological activity, which could be harnessed in new drug formulations.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The chromene core may interact with cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
The unique combination of the benzimidazole, chromene, and dimethoxyphenyl groups in (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-37-22-15-16-28(38-2)26(18-22)35-31-23(17-20-7-3-6-10-27(20)39-31)30(36)32-21-13-11-19(12-14-21)29-33-24-8-4-5-9-25(24)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICOJHNZCWPHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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